Ethyl 4-amino-3-[(2-chlorophenyl)carbamoyl]imidazo[5,1-c][1,2,4]triazine-8-carboxylate
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Overview
Description
ETHYL 4-AMINO-3-[(2-CHLOROPHENYL)CARBAMOYL]IMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of imidazotriazine derivatives
Preparation Methods
The synthesis of ETHYL 4-AMINO-3-[(2-CHLOROPHENYL)CARBAMOYL]IMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazotriazine core, followed by the introduction of the ethyl, amino, and carbamoyl groups. Common reagents used in these reactions include ethyl chloroformate, 2-chloroaniline, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 4-AMINO-3-[(2-CHLOROPHENYL)CARBAMOYL]IMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carbamoyl groups are replaced by other functional groups using appropriate reagents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 4-AMINO-3-[(2-CHLOROPHENYL)CARBAMOYL]IMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-3-[(2-CHLOROPHENYL)CARBAMOYL]IMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
ETHYL 4-AMINO-3-[(2-CHLOROPHENYL)CARBAMOYL]IMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE can be compared with other imidazotriazine derivatives, such as:
ETHYL 4-AMINO-3-[(2-FLUOROPHENYL)CARBAMOYL]IMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE: Similar structure but with a fluorine atom instead of chlorine, which may alter its biological activity and chemical reactivity.
ETHYL 4-AMINO-3-[(2-METHYLPHENYL)CARBAMOYL]IMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE: Contains a methyl group, potentially affecting its pharmacokinetic properties and interactions with biological targets.
Properties
Molecular Formula |
C15H13ClN6O3 |
---|---|
Molecular Weight |
360.75 g/mol |
IUPAC Name |
ethyl 4-amino-3-[(2-chlorophenyl)carbamoyl]imidazo[5,1-c][1,2,4]triazine-8-carboxylate |
InChI |
InChI=1S/C15H13ClN6O3/c1-2-25-15(24)11-13-21-20-10(12(17)22(13)7-18-11)14(23)19-9-6-4-3-5-8(9)16/h3-7H,2,17H2,1H3,(H,19,23) |
InChI Key |
PUVAWDXNXPEKBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=NC(=C(N2C=N1)N)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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